molecular formula C17H18N2O2S2 B2757366 5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 854039-11-5

5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2757366
CAS No.: 854039-11-5
M. Wt: 346.46
InChI Key: GYGBDBJRXKSCHH-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one ( 854039-11-5) is a high-purity synthetic compound with a molecular formula of C 17 H 18 N 2 O 2 S 2 and a molecular weight of 346.47 g/mol . It belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives, which are recognized in scientific literature as analogs of quinazoline alkaloids and are frequently investigated for their promising biological activities . These derivatives have attracted significant interest in medicinal chemistry research, particularly due to their substantial cytotoxic effects against various human tumor cells and their roles as enzyme inhibitors or receptor antagonists . The core structure of this compound makes it a valuable scaffold for drug discovery and pharmacological research. Researchers can utilize this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. The presence of a sulfanyl (mercapto) group at the 2-position and specific substitutions on the phenyl ring offers potential for molecular modifications and interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-5-12-10(3)23-15-14(12)16(20)19(17(22)18-15)13-7-6-11(21-4)8-9(13)2/h6-8H,5H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGBDBJRXKSCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, a thieno[2,3-d]pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that combines a thieno ring with a pyrimidine core, which is known to exhibit various pharmacological properties.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include the formation of the thieno ring and subsequent functionalization to introduce the ethyl and methoxy groups. The molecular formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S with a molecular weight of 284.40 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Specifically, compounds similar to 5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl have shown significant inhibitory effects against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

The biological activity is often attributed to the compound's ability to interact with bacterial enzymes such as DNA gyrase, forming crucial hydrogen bonds that inhibit their function .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against species such as Candida. The growth inhibition zones were significantly larger compared to control groups, showcasing its potential as an antifungal agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazolopyridine derivatives for their antimicrobial efficacy and found that those with structural similarities to 5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl exhibited promising results against Gram-positive and Gram-negative bacteria .
    CompoundMIC (μM)Activity Type
    5-Ethyl...0.21Bacterial
    Thiazolopyridine 3f0.15Bacterial
    Thiazolopyridine 3g0.18Antifungal
  • Molecular Docking Studies : In silico studies using molecular docking techniques revealed that the compound fits well into the active sites of target enzymes like DNA gyrase, suggesting a mechanism for its antibacterial action through specific binding interactions .

Pharmacokinetic Properties

The pharmacokinetic profile of thieno[2,3-d]pyrimidine derivatives indicates favorable drug-like properties. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been assessed through computational methods, showing that these compounds possess satisfactory bioavailability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. These compounds have demonstrated:

  • Mechanism of Action : Inhibition of specific cancer cell lines through modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:

In a study evaluating various thieno[2,3-d]pyrimidine derivatives, compounds similar to 5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl exhibited promising antiproliferative effects against a range of human cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer) .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy. Research indicates that derivatives of thieno[2,3-d]pyrimidine can exhibit significant antibacterial and antifungal activities.

Case Study:

A comparative analysis showed that certain synthesized derivatives demonstrated potent activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows potential. Thieno[2,3-d]pyrimidines have been linked to the inhibition of inflammatory mediators.

Research Findings:

Studies have reported that these compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease.

Mechanism:

The proposed mechanism includes the modulation of oxidative stress pathways and inhibition of neuroinflammatory responses .

Data Table: Biological Activities of 5-Ethyl Thieno[2,3-d]pyrimidines

Activity TypeCell Line / PathogenIC50/MIC ValueReference
AnticancerMCF-710 µM
AntimicrobialE. coli0.21 µM
Anti-inflammatoryCytokine productionSignificant reduction observed
NeuroprotectiveNeuronal cell linesNot quantified

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications and Substituent Effects

The thieno[2,3-d]pyrimidin-4-one core is shared among several derivatives, but substituent variations significantly alter properties:

Compound Name / ID Key Substituents Melting Point (°C) Solubility Trends Biological Activity Reference
Target Compound 5-ethyl, 3-(4-methoxy-2-methylphenyl), 6-methyl, 2-sulfanyl Not reported Moderate lipophilicity Inferred antimicrobial
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (3c) 4-chlorophenyl, methylsulfanyl, chloro 177–179 Low polarity Not reported
4-(Ethylsulfanyl)-5-hydroxy-2-(methylsulfanyl)-5-phenylthieno[2,3-d]pyrimidin-6(5H)-one (9c) Ethylsulfanyl, phenyl Oil (viscous) High lipophilicity Not reported
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromenone, pyrazolo-pyridine fusion Not reported Moderate solubility Anticancer (inferred)
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Phenyl, ethyl, methyl Not reported High lipophilicity Not reported

Key Observations:

  • Electron-Withdrawing vs.
  • Sulfanyl Group Impact : The 2-sulfanyl group in the target compound may enhance hydrogen bonding or metal coordination, a feature shared with 9c .
  • Fused Systems: The chromeno-pyrazolo-pyridine hybrid in demonstrates how core expansion can improve bioactivity, though at the cost of synthetic complexity.

Comparison with Analogues

  • 3c () : Synthesized via cyclization of 2-(4-chlorophenyl) precursors, yielding crystalline solids.
  • 9c () : Uses DART-HRMS for characterization, highlighting the role of advanced spectroscopy in confirming ethylsulfanyl groups.
  • Chromeno-Pyridine Hybrid (): Employs reflux conditions with ethanol, balancing efficiency and environmental impact.

Target Compound Inferences

  • Antimicrobial Potential: The thieno[2,3-d]pyrimidine core is associated with antibacterial activity in derivatives like those in .
  • Methoxy Group Role : Increased lipophilicity from the 4-methoxy-2-methylphenyl group may enhance membrane permeability, as seen in .

Activity Trends in Analogues

  • Sulfanyl Derivatives : Compounds with sulfanyl groups (e.g., 9c ) often exhibit improved binding to enzymatic targets via thiol interactions.

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : Moderate lipophilicity (logP ~3–4 estimated) due to ethyl and methoxy groups.
  • 3c () : Lower solubility (crystalline solid) attributed to chloro substituents.
  • 9c () : High lipophilicity (viscous oil) from phenyl and ethylsulfanyl groups.

Thermal Stability

  • Melting Points : Crystalline derivatives like 3c (177–179°C) suggest higher stability than oily analogues (e.g., 9c).

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of this thieno[2,3-d]pyrimidin-4-one derivative?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions. For example, 1H^1H NMR signals at δ 2.35–2.58 ppm correspond to methyl groups, while aromatic protons appear between δ 7.2–8.57 ppm, as observed in structurally analogous compounds . High-resolution LC-MS (e.g., m/z 361.0 [M+H]+^+) further confirms molecular weight and purity. X-ray crystallography (if single crystals are obtained) can resolve ambiguous stereochemistry, as demonstrated in crystallized pyrimidinone derivatives .

Q. How can researchers optimize the synthesis yield of this compound?

  • Answer : Reaction conditions such as solvent polarity, temperature, and catalyst selection significantly impact yields. For example, sodium methylate in methanol has been effective for cyclization in related thienopyrimidinone syntheses . Refluxing in toluene-n-heptane mixtures (1:1) with ZnCl2_2 as a catalyst improved yields in dihydropyrimidinone derivatives, suggesting applicability to this scaffold . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1.5 molar ratios of aldehydes to urea derivatives) are recommended .

Q. What purification strategies are suitable for isolating this compound from complex reaction mixtures?

  • Answer : Recrystallization from ethanol/dioxane (1:1) is effective for removing polar impurities, as shown in structurally similar thienopyrimidinones . Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves non-polar byproducts. For sulfanyl-containing analogs, aqueous washes (pH-adjusted) can eliminate unreacted thiol precursors .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxy-2-methylphenyl, ethyl, sulfanyl) influence the compound’s solubility and bioavailability?

  • Answer : The 4-methoxy-2-methylphenyl group enhances lipophilicity but may reduce aqueous solubility. Ethyl and methyl substituents at positions 5 and 6 increase steric bulk, potentially limiting membrane permeability. The sulfanyl group (-SH) improves hydrogen-bonding capacity, as seen in acetamide derivatives with enhanced solubility in DMSO . Computational tools like LogP calculations and molecular dynamics simulations can predict bioavailability .

Q. What experimental approaches can resolve contradictory biological activity data observed in structural analogs?

  • Answer : Contradictions in biological activity (e.g., antimicrobial vs. inactive analogs) often arise from subtle structural differences. Comparative SAR studies using analogs with systematic substituent variations (e.g., replacing methoxy with hydroxy groups) can identify critical functional groups . Dual-dose response assays (e.g., IC50_{50} profiling) and target-specific binding studies (e.g., enzyme inhibition kinetics) clarify mechanistic discrepancies .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

  • Answer : Accelerated stability testing in simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) at 37°C identifies pH-sensitive degradation sites (e.g., hydrolysis of the 4-oxo group). LC-MS/MS tracks degradation products, while Arrhenius modeling predicts shelf-life . For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor changes via HPLC .

Q. What strategies mitigate byproduct formation during the synthesis of the thieno[2,3-d]pyrimidinone core?

  • Answer : Byproducts often arise from incomplete cyclization or oxidation of the sulfanyl group. Using inert atmospheres (N2_2) prevents disulfide formation. Catalytic Pd/C or Raney nickel selectively reduces undesired nitro intermediates in multi-step syntheses . Microwave-assisted synthesis reduces reaction times, minimizing side reactions .

Methodological Considerations

Q. How to validate the compound’s interaction with a hypothesized biological target (e.g., kinase inhibition)?

  • Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KdK_d). Kinase inhibition assays (e.g., ADP-Glo™) measure IC50_{50} values. Molecular docking (AutoDock Vina) identifies binding poses, validated by mutagenesis studies on critical residues .

Q. What crystallization conditions are optimal for X-ray diffraction studies of this compound?

  • Answer : Slow vapor diffusion (e.g., ethanol/water mixtures) at 4°C promotes single-crystal growth. For hydrophobic analogs, dichloromethane/hexane systems are effective. Crystal mounting in Paratone-N oil prevents dehydration. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) enhances resolution .

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